![molecular formula C14H10ClF3N2O3S B3035691 3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-85-2](/img/structure/B3035691.png)
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
Overview
Description
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide , often abbreviated as 3-CTF , is a synthetic organic compound with a complex structure. It belongs to the class of trifluoromethylpyridines (TFMPs). This compound combines a pyridine ring, a sulfonyl group, and a trifluoromethyl substituent. TFMPs have gained prominence due to their applications in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of 3-CTF involves intricate steps. One common method is the vapor-phase reaction of 2,3-dichloropyridine with trifluoromethylsulfenyl chloride . This reaction yields 3-CTF as a major product, along with other TFMP derivatives .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Polymer Science and Material Chemistry
- Fluorinated Polyamides Synthesis : A diamine compound, containing pyridine and trifluoromethylphenyl groups, was synthesized for preparing fluorinated polyamides with pyridine and sulfone moieties. These polymers demonstrated high thermal stability, flexibility, and low dielectric constants, making them suitable for various industrial applications (Liu et al., 2013).
- Polyamide-Imides with Trifluoromethyl Groups : Research on the synthesis of organic-soluble polyamide-imides that include flexible ether, sulfur, and trifluoromethyl linkages has shown promising results. These polymers have good solubility, thermal stability, and low refractive indexes, making them potential candidates for advanced material applications (Shockravi et al., 2009).
Medicinal Chemistry and Drug Design
- Anticancer Applications : A series of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety were synthesized and evaluated for their anticancer activity. Certain compounds showed significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents (Ravichandiran et al., 2019).
- Alzheimer’s Disease Treatment Candidates : Research into N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide showed promise in developing new drug candidates for Alzheimer’s disease, with some compounds exhibiting inhibitory activity against the acetyl cholinesterase enzyme (Rehman et al., 2018).
Organic Synthesis
- Synthesis of Spirocyclic Dihydropyridines : Research on N-alkenyl pyridine carboxamides has shown that they can undergo dearomatizing cyclization to form spirocyclic dihydropyridines, which have potential applications in organic synthesis (Senczyszyn et al., 2013).
- Triflamides in Organic Reactions : The study of triflamides, including their synthesis and use in various organic reactions, has provided insights into their role as reagents and catalysts. This research highlights the importance of triflamides in organic chemistry, especially in cycloaddition and Friedel–Crafts reactions (Moskalik & Astakhova, 2022).
properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfonyl]-5-(trifluoromethyl)pyridine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O3S/c15-10-3-1-8(2-4-10)7-24(22,23)11-5-9(14(16,17)18)6-20-12(11)13(19)21/h1-6H,7H2,(H2,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQRJHIXJYNUTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101138144 | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorobenzyl)sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
CAS RN |
338406-85-2 | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338406-85-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101138144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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